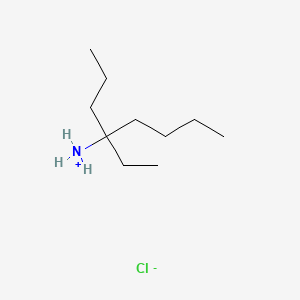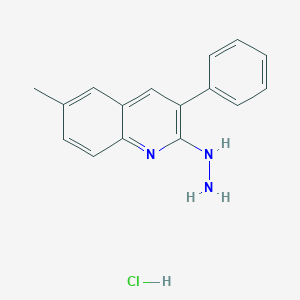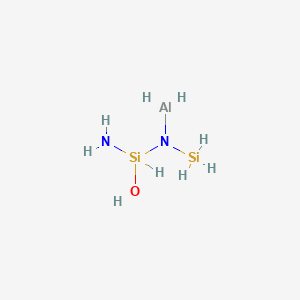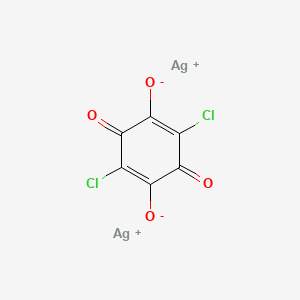
(+-)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of nipecotic acid, which is known for its role in the inhibition of gamma-aminobutyric acid (GABA) uptake. The presence of the methyl and phenyl groups, along with the propyl ester and hydrobromide salt, contributes to its distinct chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide typically involves several steps, starting from nipecotic acid. The process includes:
Esterification: Nipecotic acid is esterified with propanol in the presence of a strong acid catalyst to form the propyl ester.
Methylation: The ester is then methylated using a methylating agent such as methyl iodide.
Phenylation: The methylated ester undergoes a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst like aluminum chloride to introduce the phenyl group.
Salt Formation: Finally, the compound is converted to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the esterification and methylation steps, and large-scale batch reactors for the Friedel-Crafts alkylation and salt formation.
Análisis De Reacciones Químicas
Types of Reactions
(±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis with hydrochloric acid or basic hydrolysis with sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: 1-Methyl-4-phenylnipecotic acid.
Oxidation: 1-Carboxy-4-phenylnipecotic acid.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
(±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential role in modulating GABAergic activity due to its structural similarity to nipecotic acid.
Medicine: Explored for its potential therapeutic effects in neurological disorders, particularly those involving GABAergic dysfunction.
Mecanismo De Acción
The mechanism of action of (±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide is primarily related to its interaction with the GABAergic system. The compound inhibits the reuptake of GABA by binding to GABA transporters, thereby increasing the concentration of GABA in the synaptic cleft. This leads to enhanced GABAergic neurotransmission, which can have various effects on neuronal excitability and inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Nipecotic Acid: The parent compound, known for its GABA uptake inhibitory properties.
Tiagabine: A GABA reuptake inhibitor used in the treatment of epilepsy.
Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.
Uniqueness
(±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other GABA reuptake inhibitors. The presence of the propyl ester and hydrobromide salt may influence its solubility, stability, and bioavailability, making it a valuable compound for further research and potential therapeutic applications.
Propiedades
Número CAS |
57153-01-2 |
|---|---|
Fórmula molecular |
C16H24BrNO2 |
Peso molecular |
342.27 g/mol |
Nombre IUPAC |
propyl (3S,4S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C16H23NO2.BrH/c1-3-11-19-16(18)15-12-17(2)10-9-14(15)13-7-5-4-6-8-13;/h4-8,14-15H,3,9-12H2,1-2H3;1H/t14-,15-;/m1./s1 |
Clave InChI |
XIPOFIKFJDIYEZ-CTHHTMFSSA-N |
SMILES isomérico |
CCCOC(=O)[C@@H]1C[NH+](CC[C@@H]1C2=CC=CC=C2)C.[Br-] |
SMILES canónico |
CCCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


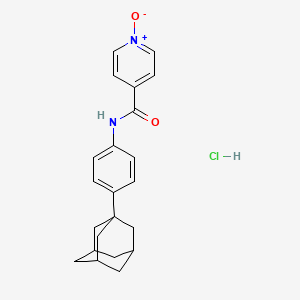
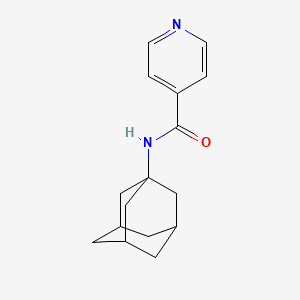

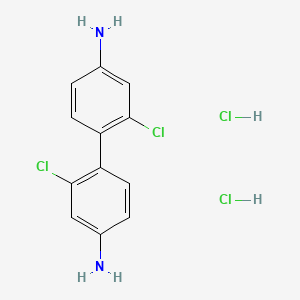
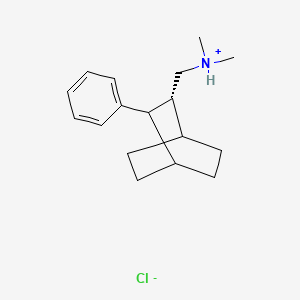
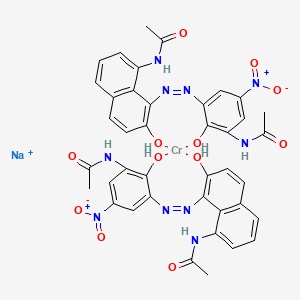
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)

